Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yl)-2-fluoroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6(8)5-3-9-4-5;/h5-6,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHUOFNFEZIVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-93-0 | |
| Record name | 3-Azetidineacetic acid, α-fluoro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Azetidine Ring Formation and Functionalization
One approach involves starting from protected azetidine derivatives such as tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. Fluorination can be introduced by displacement reactions using fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes. The process may include:
- Conversion of chloromethyl or tosylated azetidine precursors to fluoromethyl azetidines.
- Use of hydride reducing agents such as sodium triacetoxyborohydride, lithium aluminum hydride, or diisobutylaluminum hydride to reduce intermediates.
- Acidic deprotection using acids like para-toluenesulfonic acid or trifluoroacetic acid to remove protecting groups.
These steps are often carried out under controlled temperatures (0–25 °C) with inert atmosphere to minimize side reactions.
Formation of Hydrochloride Salt
The final step involves treating the free base Ethyl 2-(azetidin-3-yl)-2-fluoroacetate with hydrochloric acid, often in an aqueous or alcoholic medium, to form the hydrochloride salt. This salt form improves the compound's solubility and stability, facilitating handling and application in further synthetic steps or biological assays.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Azetidine ring fluorination | TBAF or HF/trimethylamine; 0–25 °C; inert atmosphere | Fluorination via displacement of chloromethyl or tosyl groups |
| Reduction | Sodium triacetoxyborohydride, LAH, or DIBAL; mild temp | Used for intermediate reductions before fluorination |
| Deprotection | Para-toluenesulfonic acid or trifluoroacetic acid | Removes protecting groups to reveal azetidine nitrogen |
| Fluoroacetate formation | Potassium fluoride solid dispersion; mild conditions | High fluorine incorporation efficiency (>98%) |
| Hydrochloride salt formation | Reaction with HCl in aqueous/alcoholic solution | Yields stable hydrochloride salt form |
- The use of solid dispersion technology for potassium fluoride significantly enhances fluorination efficiency, reducing reagent excess and energy consumption.
- Flow microreactor systems have been explored to improve synthesis sustainability and control, offering advantages over traditional batch processes.
- Purification steps typically involve aqueous extractions, washing with potassium carbonate solutions, drying over magnesium sulfate, and filtration to ensure removal of impurities and residual reagents.
- Gas chromatography and thin-layer chromatography are employed to monitor reaction progress and confirm complete conversion of starting materials.
The preparation of Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride is a multi-step process involving azetidine ring functionalization, efficient nucleophilic fluorination using advanced potassium fluoride solid dispersions, and final salt formation. Innovations in fluorination methodology and process engineering have improved yields, purity, and environmental sustainability of this synthesis, making it a valuable route in medicinal chemistry for generating fluorinated azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its azetidine ring structure is crucial for developing new pharmacological agents. The compound's biological activity allows researchers to explore its interactions with enzymes and receptors, potentially leading to novel therapeutic agents.
Biological Studies
The compound serves as a candidate for studying enzyme interactions and receptor binding due to its unique structural features. The presence of the fluoro group enhances its stability and binding affinity, making it an effective tool for biological assays. For example, studies have indicated that azetidine derivatives can modulate the activity of specific enzymes, thereby influencing metabolic pathways .
Chemical Synthesis
In organic synthesis, this compound acts as an intermediate in various chemical reactions, including:
- Aza-Michael Addition : This reaction allows for the construction of C–N bonds and is vital for synthesizing other heterocyclic compounds .
- Nucleophilic Substitution : The fluoro group can be replaced by nucleophiles under basic conditions, yielding a variety of substituted azetidine derivatives.
Case Studies
Several studies have highlighted the applications of this compound:
- Synthesis of New Amino Acid Derivatives : Researchers have successfully synthesized new heterocyclic amino acid derivatives using this compound as a precursor. This work demonstrates its utility in developing compounds with potential therapeutic applications .
- Inhibitory Activity Studies : Investigations into the inhibitory effects on specific enzymes have shown promising results, indicating that this compound could lead to new drug candidates targeting metabolic disorders .
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoro group enhances the compound’s stability and binding affinity, making it more effective in its biological interactions.
Comparison with Similar Compounds
Ethyl 2,2-Difluoro-2-(pyrrolidin-3-yl)acetate Hydrochloride
- Structure : Features a five-membered pyrrolidine ring instead of azetidine, with two fluorine atoms at the α-position.
- Molecular Formula: C₈H₁₄ClF₂NO₂ (MW: 229.66 g/mol) .
Ethyl 2-(6-Chloropyridazin-3-yl)-2-fluoroacetate
Ethyl (Z)-2-(1-(2,4-Dichlorobenzyl)-tetrahydroindazol-7-ylidene)-2-fluoroacetate (44a)
- Structure : Combines a tetrahydroindazole core with a dichlorobenzyl group and fluoroacetate ester.
- Molecular Formula : C₁₈H₁₇Cl₂FN₂O₂ (MW: 383.1 g/mol) .
Physicochemical and Analytical Comparisons
Collision Cross-Section (CCS) Data
| Compound | Adduct | CCS (Ų) | Source |
|---|---|---|---|
| Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl | [M+H]⁺ | 138.7 | Predicted |
| [M+Na]⁺ | 142.3 | Predicted | |
| Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate HCl | [M+H]⁺ | N/A | Not Reported |
The target compound’s CCS values provide a benchmark for ion mobility spectrometry, distinguishing it from analogs lacking such data .
Solubility and Stability
- Salt Form: The hydrochloride salt of the target compound improves aqueous solubility, critical for formulation, whereas non-salt analogs (e.g., ) may require solubilizing agents .
- Fluorine Effects: Monofluoro substitution balances metabolic stability and acidity (pKa ~3.5–4.0), whereas difluoro analogs (e.g., ) exhibit lower acidity (pKa ~2.8–3.2) .
Biological Activity
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- IUPAC Name : this compound
- CAS Number : 1803606-93-0
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a fluoroacetate moiety that enhances its reactivity and potential interactions with biological targets.
This compound exerts its biological effects through interactions with various enzymes and receptors. The azetidine ring is hypothesized to play a crucial role in modulating enzyme activity by binding to active sites or altering conformational states. The presence of the fluorine atom contributes to increased stability and binding affinity, making the compound more effective in biological interactions .
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit varying degrees of antimicrobial properties. This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 12 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The compound's mechanism may involve inducing apoptosis or causing cell cycle arrest.
Case Study: Anticancer Activity
A study assessed the compound's effects on various cancer cell lines, revealing significant reductions in cell viability at specific concentrations. For instance, at a concentration of 20 µM, the compound reduced viability by over 50% in breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent .
Research Findings
Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological activity. For example, modifications to the azetidine ring have been shown to improve antimicrobial potency against resistant bacterial strains.
Table 2: Modified Derivatives and Their Activities
| Derivative | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A (modified azetidine) | 4 | Antimicrobial |
| Compound B (fluorinated variant) | 6 | Anticancer |
| Compound C (extended chain) | 8 | Neuroprotective |
These modifications suggest a promising avenue for developing more effective therapeutic agents targeting various diseases .
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride to improve yield and purity?
Methodological Answer: The synthesis of fluorinated azetidine derivatives often involves Horner-Wadsworth-Emmons (HWE) reactions or nucleophilic substitutions. For example, details a protocol for synthesizing a structurally similar fluorinated indazole derivative:
Use n-BuLi at -78°C to deprotonate ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate, followed by reaction with a ketone precursor to form a fluoroacetate intermediate.
Employ DIBAL-H for selective reduction of esters to alcohols while preserving the azetidine ring.
Purify intermediates via silica gel chromatography (e.g., PE:EA = 70:30) to isolate stereoisomers (Z/E) with yields of 28–42% .
Key Considerations:
- Maintain inert conditions (N₂ atmosphere) to prevent azetidine ring oxidation.
- Optimize reaction time and temperature to minimize side reactions (e.g., β-elimination in fluorinated compounds).
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., calculated m/z 383.1 for C₁₈H₁₇Cl₂FN₂O₂) and detect isotopic patterns for chlorine/fluorine .
- ¹H/¹³C NMR: Identify azetidine ring protons (δ 3.2–4.0 ppm) and fluorinated carbons (¹⁹F coupling constants ~50 Hz).
- HPLC-PDA: Assess purity (>98%) using reversed-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to mitigate peak tailing .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store at -20°C under nitrogen in amber vials to prevent hydrolysis of the ester group and azetidine ring degradation .
- Handling: Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture. In case of skin/eye contact, follow SDS protocols: rinse with water for ≥15 minutes and consult a physician .
Advanced Research Questions
Q. How does the stereochemistry of the fluoroacetate group influence biological activity in azetidine-based compounds?
Methodological Answer:
- Stereochemical Analysis: Separate Z/E isomers via chiral chromatography (e.g., Chiralpak IA column) and compare their binding affinities using surface plasmon resonance (SPR) .
- Case Study: In , the (Z)-isomer of a related indazole derivative showed higher metabolic stability in hepatocyte assays than the (E)-isomer due to reduced steric hindrance .
Q. What strategies can resolve contradictions in solubility data for this compound across different solvents?
Methodological Answer:
- Solubility Profiling: Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMSO).
- Counterion Effects: Compare hydrochloride salt solubility (e.g., in PBS pH 7.4) with freebase forms. notes that azetidine hydrochlorides often exhibit higher aqueous solubility (>10 mg/mL) due to ionic interactions .
Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?
Methodological Answer:
Enzyme Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition of target enzymes (e.g., proteases) .
Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
Molecular Dynamics (MD) Simulations: Model interactions between the fluorinated acetamide group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
Q. What computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools: Use SwissADME to predict cytochrome P450-mediated oxidation sites.
- Metabolite Identification: Combine LC-HRMS with MetabolitePilot™ software to detect phase I/II metabolites (e.g., glucuronidation of the azetidine nitrogen) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?
Resolution Strategy:
- Controlled Degradation Studies: Incubate the compound in HCl (0.1–1 M) at 37°C and monitor degradation via UPLC-MS. indicates that azetidine hydrochlorides hydrolyze to γ-aminobutyric acid analogs at pH < 3 .
- Stabilization: Add radical scavengers (e.g., BHT) to mitigate acid-catalyzed ring-opening reactions .
3.2 Discrepancies in reported biological activity between in vitro and in vivo models
Resolution Strategy:
- Pharmacokinetic Profiling: Measure plasma protein binding (PPB) using equilibrium dialysis; fluorinated compounds often exhibit >90% PPB, reducing free drug concentrations .
- Metabolite Interference: Test major metabolites (e.g., de-ethylated products) for off-target activity using kinase panel assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
